

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrobenzenesulfonamide

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Compound of Interest

Compound Name: 2-Nitrobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-nitrobenzenesulfonamide**, a key intermediate in organic synthesis and pharmaceutical development. This document details its synthesis, purification, and in-depth characterization through various analytical techniques. Experimental protocols, quantitative data, and visual representations of its synthetic pathway and mechanism of action as a carbonic anhydrase inhibitor are presented to support advanced research and development endeavors.

Introduction

2-Nitrobenzenesulfonamide is a versatile organic compound featuring a sulfonamide group and a nitro group attached to a benzene ring.^[1] This substitution pattern makes it a valuable building block in the synthesis of a wide range of pharmaceuticals, particularly antibacterial agents.^[1] Its utility also extends to analytical chemistry, where it can be used as a reagent.^[1] Furthermore, **2-nitrobenzenesulfonamide** is recognized as a carbonic anhydrase inhibitor, a class of drugs with various therapeutic applications.^[2] This guide offers a detailed examination of its synthesis from commercially available starting materials and a thorough characterization of its chemical and physical properties.

Synthesis of 2-Nitrobenzenesulfonamide

The synthesis of **2-nitrobenzenesulfonamide** is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-nitrobenzenesulfonyl chloride, from a suitable precursor. The subsequent step is the reaction of this sulfonyl chloride with an ammonia source to yield the desired sulfonamide.

Synthesis of 2-Nitrobenzenesulfonyl Chloride

A common and efficient method for the synthesis of 2-nitrobenzenesulfonyl chloride is the chlorination of 2,2'-dinitrodiphenyl disulfide.^[3] An alternative route involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid.^[3]

Experimental Protocol: Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2,2'-Dinitrodiphenyl Disulfide

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,2'-dinitrodiphenyl disulfide in a suitable organic solvent.
- **Chlorination:** Introduce chlorine gas into the reaction mixture. The reaction is typically carried out at a controlled temperature, for example, 40°C for 3 hours when using formic acid as a hydrophilic organic acid solvent.^[3]
- **Work-up:** Upon completion of the reaction, which can be monitored by appropriate analytical techniques (e.g., TLC, GC), the reaction mixture is cooled.^[3]
- **Purification:** The crude 2-nitrobenzenesulfonyl chloride can be purified by recrystallization. A common procedure involves dissolving the crude product in toluene at 40-50°C, followed by slow cooling to 5°C to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum. This method has been reported to yield the product in high purity (98.8% by HPLC) and with a high yield (97.5%).^[3]

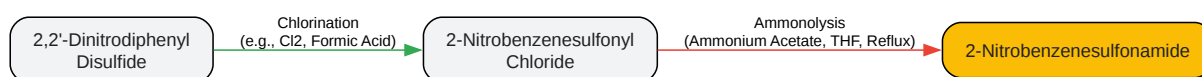
Synthesis of 2-Nitrobenzenesulfonamide

The formation of **2-nitrobenzenesulfonamide** from 2-nitrobenzenesulfonyl chloride is a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: Synthesis of **2-Nitrobenzenesulfonamide**^[2]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 120.0 g (0.78 mol) of 2-nitrobenzenesulfonyl chloride and 360.0 g (4.7 mol) of ammonium acetate in 280 mL of tetrahydrofuran (THF).[2]
- **Reaction:** Heat the reaction mixture to reflux and maintain stirring overnight.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, the solid product is collected by filtration. The collected solid is then dried under vacuum to afford **2-nitrobenzenesulfonamide** as a yellow solid. This procedure has been reported to yield 86.0 g of the product, which corresponds to an 80% yield.[2]

Synthesis Workflow



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*A generalized workflow for the synthesis of **2-Nitrobenzenesulfonamide**.*

Characterization of 2-Nitrobenzenesulfonamide

A comprehensive characterization of **2-nitrobenzenesulfonamide** is crucial to confirm its identity and purity. The following sections detail its physical properties and spectroscopic data.

Physical Properties

The physical properties of **2-nitrobenzenesulfonamide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	[4]
Molecular Weight	202.19 g/mol	[4]
Appearance	Light yellow to brown crystalline powder	[1]
Melting Point	191-194 °C	[1]
Solubility	Slightly soluble in water	[2]
CAS Number	5455-59-4	[4]

Spectroscopic Data

The ¹H NMR spectrum of **2-nitrobenzenesulfonamide** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.08	Multiplet	Aromatic Protons
~7.94	Multiplet	Aromatic Protons
~7.85	Multiplet	Aromatic Protons
~7.80	Singlet (broad)	-SO ₂ NH ₂

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength. The data presented is a general representation based on available information.[5]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
125-170	Aromatic Carbons

Note: Specific peak assignments for each carbon atom require more detailed spectral analysis or computational prediction. The range provided is typical for aromatic carbons.[6]

The IR spectrum is used to identify the functional groups present in **2-nitrobenzenesulfonamide**.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500 - 3300	Amine (-NH ₂)	N-H Stretch
3100 - 3000	Aromatic	C-H Stretch
1600 - 1585, 1500 - 1400	Aromatic	C=C Stretch
~1530, ~1350	Nitro (-NO ₂)	N-O Asymmetric & Symmetric Stretch
~1330, ~1160	Sulfonamide (-SO ₂ NH ₂)	S=O Asymmetric & Symmetric Stretch

Note: These are characteristic absorption ranges and the exact peak positions may vary.[7][8]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For aromatic sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[9] The fragmentation of protonated **2-nitrobenzenesulfonamide** can lead to the formation of an ion-neutral complex, which can then undergo charge transfer to produce the ionized aniline.[10]

Predicted Fragmentation:

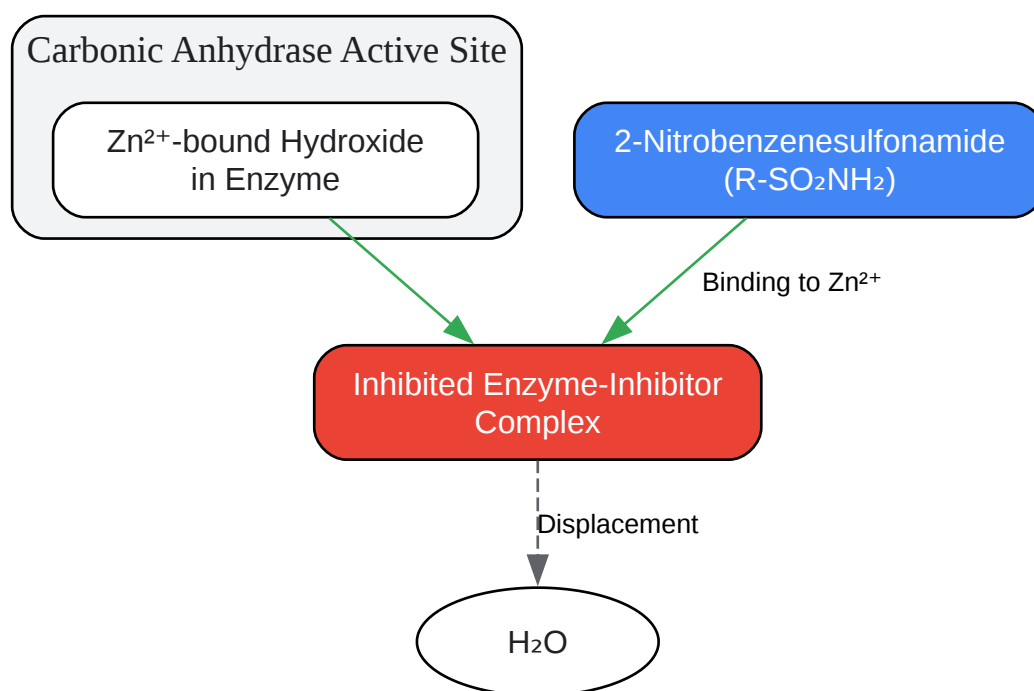
- Molecular Ion [M]⁺: m/z = 202
- Loss of SO₂: [M - SO₂]⁺ at m/z = 138
- Further fragmentation of the aromatic ring and loss of the nitro group can also be expected.

Biological Activity: Carbonic Anhydrase Inhibition

2-Nitrobenzenesulfonamide is known to act as a carbonic anhydrase inhibitor.[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12][13]

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide ion, thus blocking the enzyme's catalytic activity.[11][14]

Mechanism of Carbonic Anhydrase Inhibition



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*Simplified representation of carbonic anhydrase inhibition by **2-nitrobenzenesulfonamide**.*

Applications in Drug Development

Beyond its intrinsic activity as a carbonic anhydrase inhibitor, **2-nitrobenzenesulfonamide** serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of the nitro and sulfonamide groups provides reactive handles for further

chemical modifications, allowing for the construction of diverse molecular scaffolds. It is a reactant in the synthesis of various cyclic nitrogen compounds, including pyrrolidines.[15]

Conclusion

2-Nitrobenzenesulfonamide is a compound of significant interest to the scientific and pharmaceutical communities. This guide has provided a detailed overview of its synthesis, from the preparation of its precursor to the final product, complete with an experimental protocol. A thorough characterization using modern analytical techniques confirms its structure and purity, with key data summarized for easy reference. The elucidation of its role as a carbonic anhydrase inhibitor and its utility as a synthetic intermediate underscore its importance in medicinal chemistry and drug development. The information presented herein is intended to be a valuable resource for researchers working with this versatile molecule.

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